molecular formula C12H9ClN2S B14870497 2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine

2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B14870497
M. Wt: 248.73 g/mol
InChI Key: WMXQTHCPPWOVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chlorothiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 5-chlorothiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine ring or the chlorothiophene substituent.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine
  • 2-(5-Methylthiophen-2-yl)-5-methylimidazo[1,2-a]pyridine
  • 2-(5-Fluorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine

Uniqueness

2-(5-Chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the chlorothiophene substituent, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H9ClN2S

Molecular Weight

248.73 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9ClN2S/c1-8-3-2-4-12-14-9(7-15(8)12)10-5-6-11(13)16-10/h2-7H,1H3

InChI Key

WMXQTHCPPWOVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=C(S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.